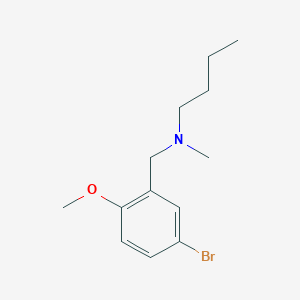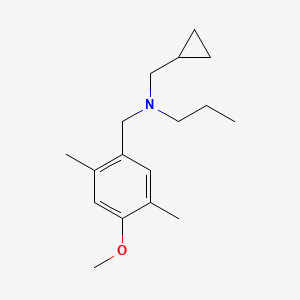![molecular formula C12H17N3O2S B5184005 1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5184005.png)
1-allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is a member of the pyrimidine family and has a unique molecular structure that makes it an interesting subject of study.
Mechanism of Action
The mechanism of action of 1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have suggested that this compound may act by inhibiting various enzymes and proteins involved in the growth and proliferation of cancer cells, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce inflammation and inhibit viral replication. However, the exact biochemical and physiological effects of this compound are still under investigation.
Advantages and Limitations for Lab Experiments
The advantages of using 1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments include its potential as a drug candidate for the treatment of various diseases and its unique molecular structure, which makes it an interesting subject of study. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
For the study of 1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione include investigating its potential as a drug candidate for the treatment of various diseases, exploring its applications in agriculture and material science, and further elucidating its mechanism of action. Additionally, research can be conducted to improve the synthesis methods of this compound and to overcome its limitations in lab experiments.
Conclusion:
In conclusion, 1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a compound with significant potential applications in various fields of scientific research. Its unique molecular structure and potential as a drug candidate make it an interesting subject of study. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Synthesis Methods
The synthesis of 1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through various methods, including the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. Another method involves the reaction of an aldehyde, an amine, and a thiourea derivative in the presence of a catalyst.
Scientific Research Applications
1-Allyl-5-[(butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of various diseases, including cancer, HIV, and Alzheimer's.
properties
IUPAC Name |
5-(butyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-3-5-6-13-8-9-10(16)14-12(18)15(7-4-2)11(9)17/h4,8,17H,2-3,5-7H2,1H3,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSCTAZAEFALOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=CC1=C(N(C(=S)NC1=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Butyliminomethyl)-6-hydroxy-1-prop-2-enyl-2-sulfanylidenepyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-ethoxypropyl)-4-methylbenzamide](/img/structure/B5183926.png)
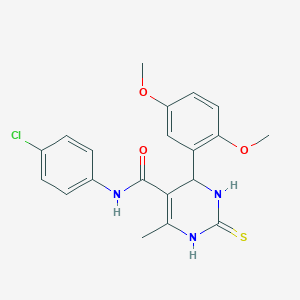
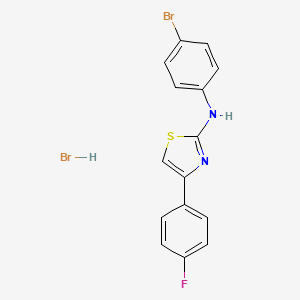
![6-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5183948.png)
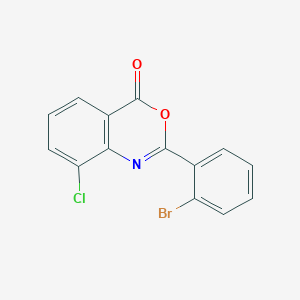
![ethyl 4-[3-(heptylamino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5183986.png)

![1-(2-methoxyethyl)-3-(1-naphthylmethyl)-8-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5183999.png)
![N-(1-{1-[2-(3-pyridinyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5184002.png)
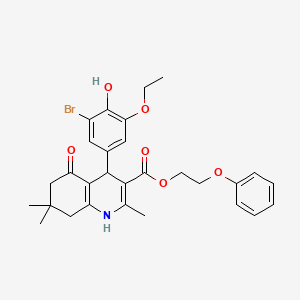
![2-(4-fluorophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5184013.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
